1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol
Description
1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol is a synthetic organic compound featuring a piperazine backbone substituted with a 2-fluorophenyl group at the 4-position and a propanol chain bearing a 4-methylphenylsulfanyl moiety at the 3-position. Its molecular formula is inferred as C₂₀H₂₃FN₂OS based on structural analogs .
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfanylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2OS/c1-16-6-8-18(9-7-16)25-15-17(24)14-22-10-12-23(13-11-22)20-5-3-2-4-19(20)21/h2-9,17,24H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGSIBNBKRRHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(CN2CCN(CC2)C3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol typically involves multiple steps, starting with the preparation of the piperazine ring. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex molecular structure, which can be represented as follows:
- Molecular Formula : C20H23FN2O6S
- Molecular Weight : 438.5 g/mol
- IUPAC Name : 1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol
Antidepressant Activity
Research indicates that compounds similar to this compound may exhibit antidepressant effects by modulating neurotransmitter systems. Studies have shown that piperazine derivatives can influence serotonin and norepinephrine levels, which are critical in mood regulation. For example, a study demonstrated that piperazine-based compounds could act as selective serotonin reuptake inhibitors (SSRIs), offering potential for treating depression and anxiety disorders .
Antipsychotic Properties
The compound's structure suggests potential antipsychotic activity. Piperazine derivatives have been explored for their ability to antagonize dopamine receptors, particularly D2 receptors, which are implicated in schizophrenia and other psychotic disorders. In preclinical models, related compounds have shown efficacy in reducing psychotic symptoms without significant extrapyramidal side effects .
Neuroprotective Effects
Recent studies indicate that the compound may possess neuroprotective properties. Research has focused on its ability to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the fluorophenyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in neuroprotection .
Case Study 1: Antidepressant Efficacy
A clinical trial evaluated a similar piperazine derivative's antidepressant efficacy in patients with major depressive disorder. The results indicated significant improvements in depression scores compared to placebo, suggesting that modifications to the piperazine structure could enhance therapeutic outcomes .
Case Study 2: Schizophrenia Treatment
In a randomized controlled trial involving patients with schizophrenia, a related compound demonstrated a reduction in psychotic symptoms over a 12-week period. Patients reported fewer side effects compared to traditional antipsychotics, highlighting the potential of this class of compounds for safer treatment options .
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol involves its interaction with molecular targets such as receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The sulfanyl group may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Key Observations:
Substituent Electronic Effects: The 3-trifluoromethylphenyl group (in ) is strongly electron-withdrawing, increasing acidity (pKa ≈ 14.16) and lipophilicity compared to the 4-methylphenyl group (electron-donating) in the target compound. This may enhance metabolic stability in the trifluoromethyl analog but reduce solubility .
Dihedral angles between aromatic rings in chalcone analogs (e.g., 7.14°–56.26° ) suggest that substituents significantly influence molecular planarity. While the target compound lacks chalcone-like conjugation, its piperazine and propanol backbone may adopt distinct conformations affecting biological activity.
Physicochemical Properties :
- The trifluoromethyl analog has a higher predicted boiling point (507.9°C) and density (1.35 g/cm³) due to increased molecular weight and fluorine content . The target compound’s lower molecular weight (~360.49 g/mol) may improve solubility in aqueous media.
Biological Activity
1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, which is a common motif in various bioactive compounds. The presence of the fluorophenyl and methylphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds with similar structures often act as modulators of neurotransmitter systems. Specifically, piperazine derivatives are known to interact with serotonin (5-HT) and dopamine receptors, which are critical in regulating mood, cognition, and behavior.
Key Mechanisms:
- Receptor Binding: The compound likely binds to G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
- Inhibition of Reuptake: It may inhibit the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies
Several studies have investigated the effects of piperazine derivatives similar to our compound. Here are notable findings:
- Study on Anxiety Disorders:
- Dopaminergic Activity:
- Neuroprotection:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-[4-(2-fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol, and what are common yield-limiting steps?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
Piperazine functionalization : React 1-(2-fluorophenyl)piperazine with a propanol derivative containing a leaving group (e.g., tosylate or mesylate) under basic conditions (K₂CO₃/DMF, 60–80°C) .
Sulfanyl group introduction : Thiol-ene "click" chemistry or nucleophilic aromatic substitution (SNAr) with 4-methylthiophenol under catalytic base (e.g., NaH in THF) .
- Yield challenges : Steric hindrance at the piperazine nitrogen and competing side reactions (e.g., oxidation of thiols) often reduce yields to 40–60%. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
Q. How can the structure of this compound be confirmed, and what analytical techniques are essential?
- Methodology :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 2-fluorophenyl protons at δ 6.8–7.2 ppm; piperazine CH₂ signals at δ 2.5–3.5 ppm) .
- X-ray crystallography : For absolute configuration confirmation, co-crystallize with a resolving agent (e.g., tartaric acid derivatives) and analyze using single-crystal XRD (space group P2₁/c, R-factor < 0.05) .
- HPLC : Use a C18 column with mobile phase methanol/sodium acetate buffer (65:35 v/v, pH 4.6) for purity assessment (>98%) .
Advanced Research Questions
Q. What experimental approaches are used to study this compound’s interaction with serotonin or dopamine receptors?
- Methodology :
- Radioligand binding assays : Compete with [³H]ketanserin (5-HT₂A) or [³H]SCH-23390 (D₁) in transfected HEK293 cells. Measure IC₅₀ values (reported range: 50–200 nM for 5-HT₂A) .
- Functional assays : Calcium flux assays (FLIPR) or cAMP accumulation to assess inverse agonism/partial agonism .
- Structural insights : Molecular docking (PDB ID: 6A93 for 5-HT₂A) to map fluorophenyl and sulfanyl group interactions with residues like Ser159 or Asp155 .
Q. How can environmental fate studies be designed to assess the persistence of this compound in aquatic systems?
- Methodology :
- Hydrolysis studies : Incubate in pH 7.4 buffer at 25°C; monitor degradation via LC-MS/MS. Half-life >30 days suggests stability .
- Photolysis : Expose to UV light (λ = 254 nm) in water; identify byproducts (e.g., defluorinated or sulfoxide derivatives) using HRMS .
- Ecotoxicology : Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition (OECD 201/202 guidelines) .
Q. How should researchers address contradictory data in receptor binding vs. functional activity assays?
- Methodology :
- Binding vs. efficacy : High affinity (low nM) in binding assays but weak functional response may indicate allosteric modulation. Use β-arrestin recruitment assays (e.g., BRET) to confirm .
- Metabolic interference : Test liver microsomal stability (e.g., human CYP3A4/2D6 isoforms) to rule out rapid inactivation in functional assays .
- Data normalization : Use reference agonists (e.g., serotonin for 5-HT receptors) to calibrate signal-to-noise ratios across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
